REACTION_SMILES
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[CH2:1]([Cl:2])[CH2:3][Cl:4].[CH3:15][O:16][NH2+:17][CH3:18].[CH3:19][N:20]([c:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1)[CH3:27].[Cl-:14].[Cl:28][CH2:29][Cl:30].[OH:5][C:6](=[O:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13]>>[O:5]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])[N:17]([O:16][CH3:15])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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C[NH2+]OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[NH2+]OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCCCC(=O)O
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Name
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Type
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product
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Smiles
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C=CCCCCC(=O)N(C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |